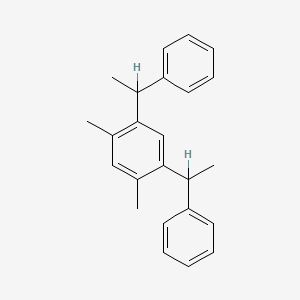
4,6-Bis(1-phenylethyl)-m-xylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(1-phenylethyl)-m-xylene: is an organic compound with a complex aromatic structure. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a xylene core substituted with two 1-phenylethyl groups at the 4 and 6 positions, which contributes to its distinct characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1-phenylethyl)-m-xylene typically involves the alkylation of m-xylene with 1-phenylethyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 4,6-Bis(1-phenylethyl)-m-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, room temperature
Reduction: H2 gas with Pd/C catalyst, room temperature to 50°C
Substitution: HNO3 or H2SO4, 0-25°C
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro or sulfonic acid derivatives
科学研究应用
Chemistry: 4,6-Bis(1-phenylethyl)-m-xylene is used as a precursor in the synthesis of various complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its aromatic structure allows it to intercalate with DNA, making it a subject of interest in genetic studies.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its use in drug development, particularly in designing molecules with anti-cancer or anti-inflammatory activities.
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. Its ability to absorb UV light makes it an effective additive in materials exposed to sunlight, enhancing their durability and lifespan.
作用机制
The mechanism by which 4,6-Bis(1-phenylethyl)-m-xylene exerts its effects involves its interaction with molecular targets through its aromatic rings. The compound can engage in π-π stacking interactions with aromatic amino acids in proteins or nucleotides in DNA. These interactions can influence the stability and function of the target molecules, leading to various biological effects.
相似化合物的比较
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Comparison: 4,6-Bis(1-phenylethyl)-m-xylene is unique due to its specific substitution pattern on the xylene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions and its effectiveness as a UV stabilizer set it apart from other related compounds.
属性
CAS 编号 |
53816-99-2 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
1,5-dimethyl-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-18(2)24(20(4)22-13-9-6-10-14-22)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |
InChI 键 |
MQXKSESRXIZXFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)


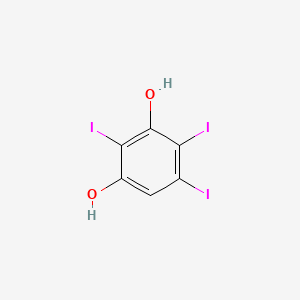

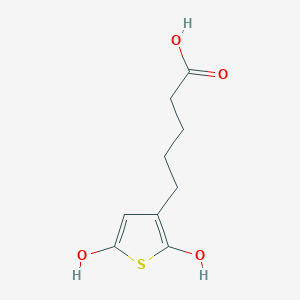
![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

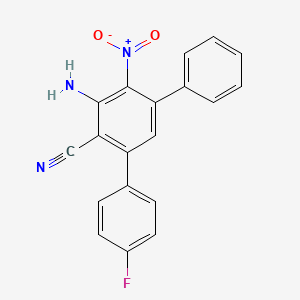
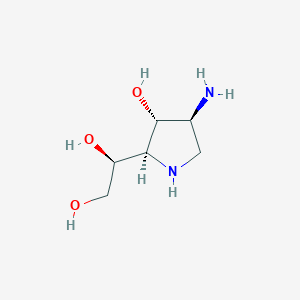
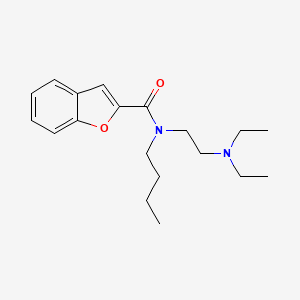
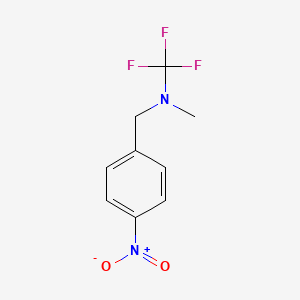
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
